

Spectroscopic Profile of Ammoresinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammoresinol

Cat. No.: B13807768

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ammoresinol is a sesquiterpene coumarin, a class of natural products known for their diverse biological activities. It has been identified in plants of the *Ferula* genus. Accurate structural elucidation and characterization are paramount for any further research and development. This guide provides a summary of the expected spectroscopic data for **Ammoresinol**, detailed experimental protocols for acquiring such data, and a logical workflow for its analysis.

While specific experimental spectra for **Ammoresinol** are not widely available in public databases, this guide compiles its known properties and provides expected spectroscopic values based on its chemical structure and data from closely related sesquiterpene coumarins.

Spectroscopic Data Summary

The following tables summarize the fundamental and expected spectroscopic data for **Ammoresinol**.

Table 1: Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and elemental composition of a compound. For **Ammoresinol**, high-resolution mass spectrometry (HRMS) is critical for confirming its molecular formula.

Parameter	Value	Source
Molecular Formula	C ₂₄ H ₃₀ O ₄	--INVALID-LINK--[1]
Molecular Weight	382.5 g/mol	--INVALID-LINK--[1]
Exact Mass (M)	382.21440943 Da	--INVALID-LINK--[1]
Expected M+H ⁺ Ion	383.2217 Da	-
Expected M+Na ⁺ Ion	405.2038 Da	-
Plausible Key Fragments (m/z)	Fragmentation would likely involve the cleavage of the sesquiterpene side chain from the coumarin core. Characteristic losses would correspond to isoprene units and cleavages at the benzylic position.	-

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. The following are expected chemical shift regions for the protons (¹H) and carbons (¹³C) in **Ammoresinol**, based on its known structure.

¹ H NMR - Expected Chemical Shifts (δ ppm)	¹³ C NMR - Expected Chemical Shifts (δ ppm)
Aromatic Protons (Coumarin Ring): 6.5 - 7.8	Carbonyl Carbon (Lactone, C-2): 160 - 165
Olefinic Protons (Side Chain): 5.0 - 5.5	Oxygenated Aromatic Carbons (C-4, C-7, C-8a): 145 - 162
Benzylidene Methylene Protons (C-1'): 3.2 - 3.6	Aromatic/Olefinic Carbons (C-5, C-6, C-2', C-3', etc.): 100 - 140
Allylic Methylene Protons: 1.9 - 2.2	Benzylidene Carbon (C-1'): 25 - 35
Methyl Protons (Side Chain): 1.5 - 1.8	Aliphatic Methylene/Methine Carbons: 20 - 45
Phenolic Hydroxyl Protons: 4.5 - 6.0 (broad, D ₂ O exchangeable)	Methyl Carbons: 15 - 25

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the conjugated systems.

Technique	Expected Absorption Bands	Associated Functional Group
IR (cm ⁻¹)	3200 - 3500 (broad)	O-H stretch (Phenolic)
2850 - 3000	C-H stretch (Aliphatic)	
1650 - 1720 (strong)	C=O stretch (α,β-Unsaturated Lactone)	
1580 - 1620	C=C stretch (Aromatic and Olefinic)	
1000 - 1300	C-O stretch (Lactone, Phenol)	
UV-Vis (λ _{max} , nm)	~320 - 340	π → π* transition (Coumarin Chromophore)
~280 - 290	π → π* transition (Aromatic System)	

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a sesquiterpene coumarin like **Ammoresinol**.

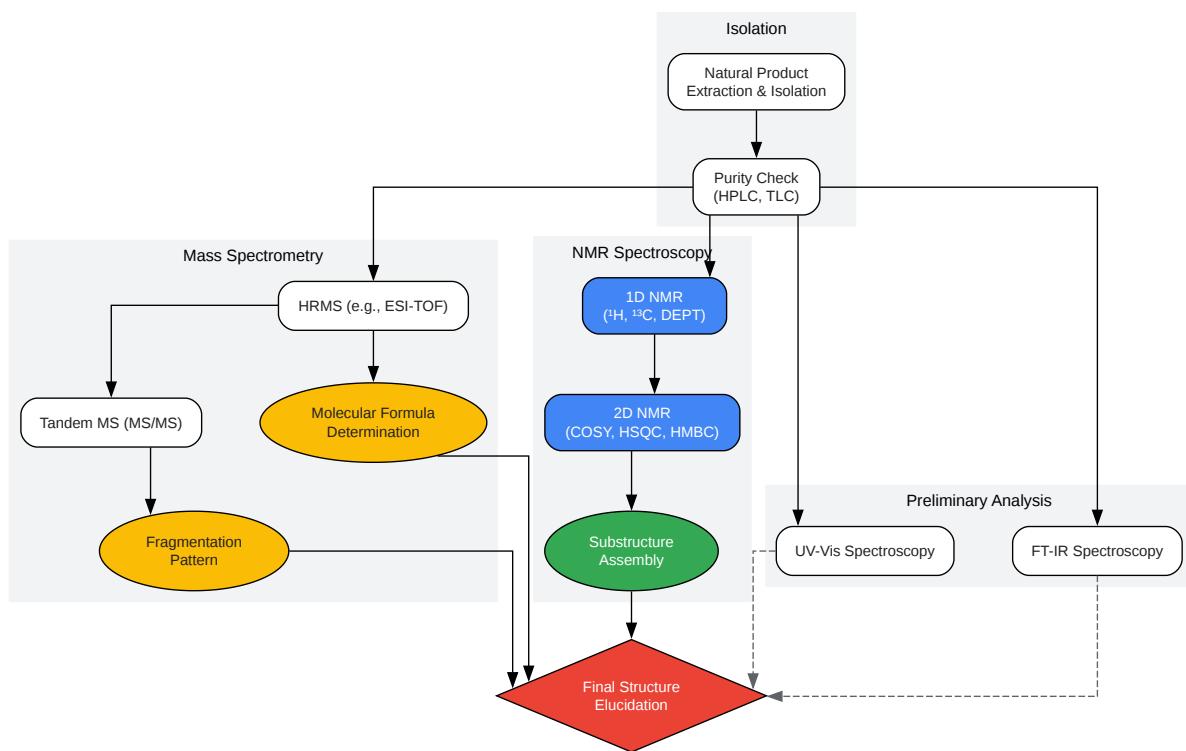
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of pure **Ammoresinol** (typically 1-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm). The solution is then transferred to a standard 5 mm NMR tube.
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H nuclei.
- ^1H NMR Acquisition: A standard one-dimensional proton experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (-2 to 12 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are required. The spectral width typically covers 0 to 220 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are also run to differentiate between CH , CH_2 , and CH_3 groups.
- **2D NMR Experiments:** To establish connectivity and finalize the structure, a suite of 2D NMR experiments is essential. This includes:
 - COSY (Correlation Spectroscopy): To identify proton-proton ($^1\text{H-}^1\text{H}$) spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons ($^1\text{J-CH}$).
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons ($^2\text{J-CH}$, $^3\text{J-CH}$), which is crucial for connecting different fragments of the molecule.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source is used.
- Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this class of molecules, typically run in both positive and negative ion modes to observe $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$ ions.
- Data Acquisition: The instrument is first calibrated. A full scan is acquired to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition.
- Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing valuable structural information about the different components of the molecule.

Infrared (IR) Spectroscopy


- Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is commonly prepared. A small amount of **Ammoresinol** is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For instruments with an Attenuated Total Reflectance (ATR) accessory, the solid sample can be placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} . The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A very dilute solution of **Ammoresinol** is prepared using a UV-transparent solvent, typically methanol or ethanol. The concentration is adjusted so that the maximum absorbance falls within the optimal instrumental range (0.1 to 1.0 absorbance units).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: A cuvette containing the pure solvent is used as a blank to zero the instrument. The sample cuvette is then placed in the beam path, and the absorbance is measured over a wavelength range, typically from 200 to 800 nm. The wavelengths of maximum absorbance (λ_{\max}) are recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like **Ammoresinol** using modern spectroscopic techniques.

[Click to download full resolution via product page](#)**Caption:** Workflow for Natural Product Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammoresinol | C₂₄H₃₀O₄ | CID 54712597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Ammoresinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13807768#spectroscopic-data-of-ammoresinol-nmr-ms-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com